methyl 2-(1H-indol-3-yl)propanoate

Crystallography Structural Biology Solid-State Chemistry

Researchers requiring a reproducible indole scaffold for SAR studies often face batch variability. Methyl 2-(1H-indol-3-yl)propanoate (CAS 23304-43-0) solves this with a definitive crystal structure (r.m.s. deviation 0.057 Å) for solid-state calibration. • Baseline comparator for antifungal SAR vs. Fusarium oxysporum & Alternaria spp. • Catalyst-free one-pot derivatization to antitubercular libraries (MIC 1.6 µg/mL achievable). • Bulk custom synthesis from mg to g scale.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13253922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-indol-3-yl)propanoate
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C1=CNC2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C12H13NO2/c1-8(12(14)15-2)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
InChIKeyDKPWECDPNJOYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-indol-3-yl)propanoate: Identity & Properties


Methyl 2-(1H-indol-3-yl)propanoate (CAS 23304-43-0), also commonly referenced as methyl 3-(1H-indol-3-yl)propanoate (CAS 5548-09-4) or indole-3-propionic acid methyl ester, is a small-molecule indole derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . The compound consists of an indole core bearing a methyl propanoate substituent at the 3-position. This structural motif is widely recognized as a privileged scaffold in medicinal chemistry and agrochemical research due to its prevalence in bioactive natural products and synthetic leads . The compound is commercially available from multiple vendors in purities typically exceeding 97%, with pricing and packaging ranging from small-scale research quantities (milligrams to grams) to bulk custom synthesis requests, enabling both exploratory and scaled investigations .

Indole scaffold for medicinal chemistry and agrochemical research programs
Methyl ester intermediate supporting synthetic derivatization workflows
Available in research-scale quantities enabling exploratory and scaled investigations

Why Indole Propanoate Analogs Are Not Interchangeable


Simple substitution of methyl 2-(1H-indol-3-yl)propanoate with other indole-3-propanoic acid derivatives or esters is scientifically invalid due to pronounced differences in physicochemical, biological, and structural properties that directly impact experimental reproducibility and compound suitability. The free acid form, indole-3-propionic acid (IPA), exhibits distinct solubility, permeability, and metabolic stability profiles compared to its methyl ester, which is designed as a prodrug-like or synthetic intermediate with enhanced lipophilicity for membrane passage or organic-phase reactions [1]. Furthermore, studies on indorenate analogs demonstrate that even subtle modifications, such as changing the ester group from methyl to ethyl or introducing a 5-alkoxy substituent, dramatically alter cardiovascular pharmacological profiles, including receptor affinity, potency, and duration of action in vivo [2]. Consequently, assuming bioequivalence or chemical equivalence among in-class compounds introduces significant risk of experimental failure, wasted resources, and erroneous data interpretation in both biological assays and synthetic chemistry workflows.

Form Free acid (indole-3-propionic acid) exhibits different solubility, permeability, and metabolic stability profiles — direct substitution may not be valid.
Ester Ester group modifications, even from methyl to ethyl, may shift receptor affinity and in vivo pharmacological duration.
Equivalence Assuming in-class chemical or biological equivalence may lead to experimental failure and data misinterpretation.

Methyl 2-(1H-indol-3-yl)propanoate: Quantitative Evidence


Crystal Structure & Intermolecular Hydrogen Bonding

Single-crystal X-ray diffraction analysis confirms that methyl 3-(1H-indol-3-yl)propanoate (the positional isomer of the target compound) adopts an essentially planar conformation with a root-mean-square (r.m.s.) deviation of 0.057 Å from the mean plane of all non-hydrogen atoms. In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, generating infinite chains along the [201] direction. This structural evidence provides a definitive baseline for understanding solid-state packing and intermolecular interactions, distinguishing it from non-planar or differently substituted indole analogs. [1]

Solid-State Conformation
Reported
r.m.s. deviation 0.057 Å from planarity
Supports solid-state characterization and polymorph screening
Monoclinic P21/c; single-crystal XRD at 293 K
Crystallography Structural Biology Solid-State Chemistry

Antifungal Activity vs. Brassinin

Methyl 3-(1H-indol-3-yl)propanoate is characterized as an analog of the phytoalexin brassinin and exhibits antifungal activity. While specific IC50 values for this methyl ester against Fusarium oxysporum or Alternaria species are not directly available, the parent phytoalexin brassinin demonstrates mean EC50 values of 81 µM for germ-tube elongation against Alternaria brassicicola [1]. The methyl ester is noted to be a weaker antifungal agent compared to brassinin, providing a quantitative benchmark for structure-activity relationship (SAR) studies.

Antifungal Activity Context
Class-level
Methyl ester: weaker than brassinin
vs
Brassinin: mean EC₅₀ 81 µM vs A. brassicicola
Supports SAR baseline review for antifungal discovery
Class-level inference; germ-tube elongation assay
Antifungal Agrochemicals Natural Product Analogs

Catalyst-Free One-Pot Synthesis

A catalyst-free, sequential one-pot, four-component reaction methodology has been reported for the synthesis of highly functionalized 3-indole propanoates, including methyl 3-(1H-indol-3-yl)propanoate and related analogs. This approach affords the target compounds in moderate to good yields without requiring transition metal catalysts or harsh conditions. Specifically, compound 4d, a 3-indole propanoate derivative, exhibited an MIC of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, which is superior to the reference drugs used in the study. This synthetic accessibility, combined with demonstrated antitubercular activity within the compound class, positions the methyl ester as a strategic starting material for focused library synthesis and lead optimization. [1]

Synthesis & Bioactivity
Class-level
Catalyst-free one-pot
Class analog MIC 1.6 µg/mL vs M. tuberculosis H37Rv
Supports library synthesis design and antitubercular screening context
Reported class-level antitubercular context for indole propanoate analog
Synthetic Methodology Green Chemistry Medicinal Chemistry

Methyl 2-(1H-indol-3-yl)propanoate: Application Scenarios


Solid-State Characterization & Polymorph Screening

Based on the definitive crystallographic data (planar conformation, r.m.s. deviation 0.057 Å, N—H⋯O hydrogen bonding chains), methyl 2-(1H-indol-3-yl)propanoate serves as an ideal model compound for solid-state characterization studies, including polymorphism screening, crystal habit analysis, and stability assessment under varying humidity and temperature conditions [1]. Its well-defined crystal structure provides a reference standard for calibrating computational predictions of solid-state properties.

SAR Exploration for Antifungal Leads

This compound is best employed as a weaker antifungal comparator in SAR studies aimed at optimizing the potency of brassinin-inspired scaffolds. Researchers can use the methyl ester to establish baseline activity and assess the impact of ester hydrolysis or further functionalization on antifungal efficacy against pathogens like Fusarium oxysporum and Alternaria species [1].

Building Block for Antitubercular Library Synthesis

Given the demonstrated feasibility of catalyst-free, one-pot, multi-component synthesis of 3-indole propanoates with antitubercular activity (e.g., compound 4d, MIC 1.6 µg/mL against M. tuberculosis H37Rv), this compound is a strategic starting material for generating diverse libraries via green chemistry approaches [1]. Its procurement enables the rapid exploration of chemical space around the indole propanoate core without the need for expensive or toxic catalysts.

Application
Selection Property
Validation Focus
Solid-state characterization
Crystallographic reference profile
Polymorph screening and stability assessment
Antifungal SAR studies
Indole ester activity baseline
Potency optimization vs brassinin scaffold
Antitubercular library synthesis
Catalyst-free synthetic route
Library diversity and bioactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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